CMP3a

Descripción

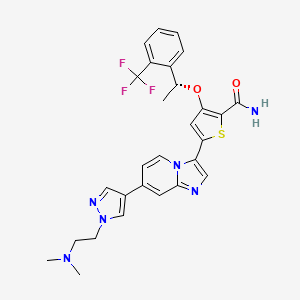

Structure

3D Structure

Propiedades

Número CAS |

2225902-88-3 |

|---|---|

Fórmula molecular |

C28H27F3N6O2S |

Peso molecular |

568.6192 |

Nombre IUPAC |

5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide |

InChI |

InChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38)/t17-/m1/s1 |

Clave InChI |

BQODGOMHYSMCGK-QGZVFWFLSA-N |

SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N |

Apariencia |

Yellow solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CMP3a; CMP-3a; CMP 3a. |

Origen del producto |

United States |

Foundational & Exploratory

The Selective NEK2 Inhibitor CMP3a: A Detailed Examination of its Anti-Glioblastoma Mechanism of Action

For Immediate Release

BIRMINGHAM, Alabama – A comprehensive analysis of the small molecule inhibitor CMP3a reveals a targeted mechanism of action with significant potential for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. This technical guide provides an in-depth overview of this compound's molecular interactions, its impact on key cellular signaling pathways, and the experimental data supporting its therapeutic promise, particularly in overcoming radioresistance.

Executive Summary

This compound is a potent and selective inhibitor of NIMA-related kinase 2 (NEK2), a protein kinase implicated in the progression and therapeutic resistance of glioblastoma. The primary mechanism of action of this compound involves the direct inhibition of NEK2's kinase activity. This targeted inhibition leads to the destabilization and subsequent proteasomal degradation of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase crucial for maintaining the cancer stem cell phenotype in glioblastoma. By disrupting the NEK2-EZH2 axis, this compound effectively attenuates glioblastoma cell growth, reduces clonogenicity, and enhances the efficacy of radiation therapy.

Core Mechanism of Action: Inhibition of NEK2 Kinase Activity

This compound was identified through a computer-based drug discovery program designed to target the kinase activity of NEK2.[1] It functions as a small molecule inhibitor that binds to the active site of NEK2, preventing the phosphorylation of its downstream substrates.[2] This inhibition is highly selective for NEK2, as demonstrated by broad kinase screening panels.[1]

The primary consequence of NEK2 inhibition by this compound in glioblastoma is the destabilization of the EZH2 protein.[3][4] NEK2 forms a protein complex with EZH2 and phosphorylates it, a post-translational modification that protects EZH2 from ubiquitination and subsequent degradation by the proteasome.[4] By inhibiting NEK2's kinase activity, this compound prevents this protective phosphorylation, leaving EZH2 vulnerable to degradation.[4]

Signaling Pathway

The signaling cascade initiated by this compound culminates in the suppression of glioblastoma stem cell (GSC) maintenance and the enhancement of radiosensitivity. The pathway can be visualized as a linear progression from this compound's direct target to its ultimate cellular effects.

Quantitative Data

The efficacy and selectivity of this compound have been quantified in several key experiments. The following tables summarize the most critical data points.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines/Conditions | Reference |

| NEK2 Kinase Activity IC50 | 82.74 nM | Cell-free in vitro kinase-binding assay | [3][5] |

| Cell Viability IC50 (NEK2hi Glioma Spheres) | Correlated with NEK2 expression | 83, 267, 374, and 528 glioma sphere lines | [3] |

| Cell Viability (Normal Human Astrocytes) | Markedly resistant | NHAs | [3] |

Table 2: Kinase Selectivity of this compound

| Kinase | Percent Inhibition at 15 nM this compound | Reference |

| NEK2 | >90% | [1] |

| YSK4 | >65% | [1] |

| FLT3-ITDD835V | >65% | [1] |

| FLT3-ITDF691L | >65% | [1] |

| Other 93 kinases | <35% | [1] |

Table 3: Pharmacokinetic Profile of this compound in Wistar Rats (1.0 mg/kg i.v.)

| Parameter | Value | Reference |

| Elimination half-life (t1/2) | 1.4 h | [1] |

| Clearance (CL) | 7,304 ml/h/kg | [1] |

| Volume of distribution (VOD) | 14,872 ml/kg | [1] |

| Area under the curve (AUC) | 130 mg/h/kg | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary research.

5.1. Cell-Free in Vitro Kinase-Binding Assay

To determine the IC50 of this compound against NEK2, a cell-free in vitro kinase-binding assay was performed. Recombinant NEK2 protein was incubated with varying concentrations of this compound. The kinase reaction was initiated by the addition of ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, and the relative kinase activity was plotted against the this compound concentration to calculate the IC50 value.[5]

5.2. In Vitro Cell Viability Assay

Patient-derived glioma sphere cells with high (NEK2hi) and low (NEK2lo) NEK2 expression, as well as normal human astrocytes (NHAs), were seeded in 96-well plates. The cells were treated with a range of concentrations of this compound. After a defined incubation period, cell viability was assessed using a standard method such as the CellTiter-Glo luminescent cell viability assay. The results were normalized to vehicle-treated controls to determine the IC50 values.[1]

5.3. KINOMEscan Selectivity Profiling

To assess the selectivity of this compound, it was screened against a panel of 97 kinases using the KINOMEscan platform. The assay measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site. The results are reported as the percentage of remaining kinase activity in the presence of the test compound at a specific concentration (e.g., 15 nM).[1]

5.4. Pharmacokinetic Analysis

Wistar rats were administered a single intravenous (i.v.) injection of this compound at a dose of 1.0 mg/kg. Blood samples were collected at multiple time points post-injection. The concentration of this compound in the plasma was determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The pharmacokinetic parameters, including half-life, clearance, volume of distribution, and AUC, were calculated from the plasma concentration-time profile.[1]

5.5. In Vivo Tumor Growth and Radiosensitivity Studies

For in vivo studies, human glioblastoma sphere cells were intracranially transplanted into immunocompromised mice. Once tumors were established, mice were treated with this compound, radiation, or a combination of both. Tumor growth was monitored using methods such as bioluminescence imaging or by assessing animal survival. The synergistic effect of this compound and radiation was evaluated by comparing the tumor growth inhibition and survival rates in the combination treatment group to the single-agent treatment groups.[3][4]

Conclusion

The mechanism of action of this compound is well-defined, centering on the selective inhibition of NEK2 kinase activity. This leads to the degradation of EZH2, a key driver of the glioblastoma stem cell phenotype and radioresistance. The potent and selective nature of this compound, supported by robust in vitro and in vivo data, positions it as a promising therapeutic candidate for glioblastoma. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients with this devastating disease.

References

- 1. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CDK5/FBW7-dependent ubiquitination and degradation of EZH2 inhibits pancreatic cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

CMP3a: A Potent NEK2 Inhibitor for Glioblastoma Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with high rates of recurrence and therapeutic resistance. A subpopulation of glioma stem cells (GSCs) is thought to be a key driver of these malignant characteristics. Recent research has identified NIMA-related kinase 2 (NEK2) as a critical regulator of GSC maintenance and radioresistance, making it a promising therapeutic target. This technical guide provides a comprehensive overview of CMP3a, a novel small molecule inhibitor of NEK2, and its application in glioblastoma research. We detail its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its investigation in both in vitro and in vivo models of glioblastoma.

Introduction to NEK2 in Glioblastoma

NIMA-related kinase 2 (NEK2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during the G2/M transition.[1] In the context of glioblastoma, NEK2 is highly expressed and has been identified as a key player in maintaining the glioma stem cell population.[2][3] High NEK2 expression is correlated with poor prognosis in glioma patients.[4][5] NEK2 contributes to the malignant phenotype of glioblastoma by promoting cell proliferation, migration, invasion, and tumorigenesis.[4][5] Furthermore, NEK2 has been shown to enhance radioresistance in glioblastoma cells.[2][3]

One of the key mechanisms through which NEK2 exerts its oncogenic effects in glioblastoma is by stabilizing the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[2][3] EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2) and is involved in epigenetic gene silencing, which contributes to the maintenance of stem cell-like states and tumorigenesis.

This compound: A Selective NEK2 Inhibitor

This compound is a novel, small molecule inhibitor designed to selectively target the kinase activity of NEK2.[2][3][6] By inhibiting NEK2, this compound disrupts the NEK2-EZH2 signaling axis, leading to the destabilization and subsequent degradation of EZH2.[2][3][7] This action effectively attenuates the growth of glioblastoma cells and has been shown to have a synergistic effect when combined with radiotherapy.[2][8]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been evaluated in various preclinical models of glioblastoma. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Sphere Cells

| Cell Line Group | Key Characteristics | Approximate IC50 of this compound |

| NEK2hi Glioma Spheres (83, 267, 374, 528) | High NEK2 Expression | Correlated with NEK2 expression levels |

| NEK2lo Glioma Spheres (84, 1016, 339, 157) | Low NEK2 Expression | Less sensitive than NEK2hi cells |

| Normal Human Astrocytes (NHAs) | Non-cancerous control | Markedly resistant |

Data compiled from studies demonstrating a correlation between NEK2 expression and sensitivity to this compound.[9][10]

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Assay Type | Target | IC50 |

| Cell-free kinase-binding assay | NEK2 | 82.74 nM |

This assay demonstrates the direct inhibitory effect of this compound on NEK2 kinase activity.[9][10]

Table 3: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Mouse Model

| Treatment Group | Dosage | Outcome |

| Vehicle Control | - | Progressive tumor growth |

| This compound | 10 or 20 mg/kg/day (via tail vein injection) | Decreased in vivo tumor growth and prolonged overall survival |

Results from a study using GSC-derived mouse intracranial tumor models.[11]

Signaling Pathway and Experimental Workflow

The NEK2-EZH2 Signaling Pathway in Glioblastoma

The following diagram illustrates the key signaling pathway involving NEK2 and EZH2 in glioblastoma and the mechanism of action of this compound.

Caption: NEK2-EZH2 signaling and this compound inhibition in glioblastoma.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical experimental workflow for assessing the efficacy of this compound against glioblastoma.

Caption: Experimental workflow for evaluating this compound in glioblastoma.

Detailed Experimental Protocols

Glioblastoma Cell Culture

5.1.1. U87 MG Cell Line Culture

-

Growth Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1.0 g/L L-glucose, 2.0 mM L-glutamine, 2.2 g/L NaHCO3, 1% Non-Essential Amino Acids (NEAA), and 1 mM sodium pyruvate.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: When cells reach 70-90% confluency, wash with PBS, and detach using a suitable dissociation reagent like Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for plating.

5.1.2. Patient-Derived Glioma Sphere Culture

-

Growth Medium: Serum-free DMEM/F12 medium supplemented with B27 supplement, N2 supplement, 20 ng/mL human recombinant epidermal growth factor (EGF), and 20 ng/mL human recombinant basic fibroblast growth factor (bFGF).

-

Culture Conditions: Culture cells as non-adherent spheres in ultra-low attachment flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Mechanically or enzymatically dissociate spheres every 7-10 days and re-plate at a suitable density in fresh medium.

In Vitro Cell Viability Assay

-

Cell Plating: Seed glioblastoma cells (e.g., U87 or dissociated glioma spheres) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere or form spheres overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well and measure the signal (luminescence) according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value of this compound.

In Vitro NEK2 Kinase Assay

-

Reaction Setup: In a 384-well plate, add the following components in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT):

-

1 µl of this compound dilution or vehicle control.

-

2 µl of recombinant NEK2 enzyme.

-

2 µl of substrate/ATP mix.

-

-

Incubation: Incubate the reaction at room temperature for 30 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

Clonogenicity Assay

-

Cell Plating: Plate a low density of single cells (e.g., 100-1000 cells per well) from glioma sphere cultures in 6-well plates containing serum-free medium.

-

Treatment: Treat the cells with this compound at various concentrations.

-

Incubation: Incubate the plates for 10-14 days, allowing for colony formation.

-

Colony Staining and Counting: Gently aspirate the medium and stain the colonies with crystal violet. Count the number of colonies (typically >50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Immunoprecipitation of NEK2-EZH2 Complex

-

Cell Lysis: Lyse glioma sphere cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysates with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-NEK2 antibody or an IgG control overnight at 4°C.

-

Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-EZH2 antibody.

Western Blotting

-

Protein Extraction and Quantification: Extract total protein from treated and untreated glioblastoma cells and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NEK2, EZH2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Orthotopic Glioblastoma Mouse Model

-

Cell Preparation: Resuspend luciferase-expressing glioblastoma cells (e.g., U87-luc or patient-derived sphere cells) in sterile PBS or appropriate medium at a concentration of 1 x 10^5 cells in 2-5 µL.

-

Animal Anesthesia: Anesthetize immunodeficient mice (e.g., nude or NSG mice) using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

Stereotactic Intracranial Injection: Secure the mouse in a stereotactic frame. Create a small burr hole in the skull at a predetermined coordinate (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject the cell suspension into the brain parenchyma at a depth of 3 mm.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics.

-

This compound Administration: Once tumors are established (typically 7-10 days post-injection, confirmed by bioluminescence imaging), begin treatment with this compound or vehicle control. A typical regimen is 10-20 mg/kg/day administered via tail vein injection for a defined period.

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging. Anesthetize the mice and administer D-luciferin intraperitoneally. Image the mice using an in vivo imaging system to quantify the bioluminescent signal.

-

Survival Analysis: Monitor the mice for signs of tumor progression and record the date of euthanasia or death to perform Kaplan-Meier survival analysis.

Conclusion

This compound represents a promising therapeutic agent for glioblastoma by targeting the NEK2-EZH2 signaling axis, which is crucial for the maintenance of glioma stem cells. The data presented in this guide highlight its potent and selective inhibitory activity. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the preclinical efficacy of this compound and to explore its potential in combination with other therapeutic modalities for the treatment of glioblastoma.

References

- 1. 2.2. U87 Glioblastoma Cell Line Culture and Transplantation [bio-protocol.org]

- 2. encodeproject.org [encodeproject.org]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Bioluminescent Imaging (BLI) for monitoring tumor growth [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]

- 8. a-simple-3d-cell-culture-method-for-studying-the-interactions-between-human-mesenchymal-stromal-stem-cells-and-patients-derived-glioblastoma - Ask this paper | Bohrium [bohrium.com]

- 9. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Stereotactic Intracranial Implantation and In vivo Bioluminescent Imaging of Tumor Xenografts in a Mouse Model System of Glioblastoma Multiforme [jove.com]

- 11. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CMP3a-Mediated EZH2 Destabilization Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhancer of zeste homolog 2 (EZH2), a critical component of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a pivotal role in epigenetic regulation and is frequently dysregulated in various cancers, including glioblastoma. Its role in gene silencing and cancer progression has made it a compelling target for therapeutic intervention. This guide provides a detailed examination of an indirect EZH2 destabilization pathway mediated by the small molecule inhibitor, Compound 3a (CMP3a). This compound targets NIMA-related kinase 2 (NEK2), a kinase that has been identified as a key regulator of EZH2 stability. By inhibiting NEK2, this compound triggers the ubiquitination and subsequent proteasomal degradation of EZH2, leading to the attenuation of glioblastoma growth and increased radioresistance. This document outlines the core molecular mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows.

Important Note: The primary research elucidating the this compound-NEK2-EZH2 pathway, a 2017 study by Wang et al. in the Journal of Clinical Investigation, was retracted in 2020 due to concerns regarding figure preparation. While the fundamental concept of NEK2-mediated EZH2 stabilization is a subject of ongoing research, the specific findings related to this compound from this paper should be interpreted with caution. This guide presents the information as it was originally published to provide a comprehensive understanding of the proposed pathway, while transparently acknowledging the retraction.

The Core Signaling Pathway: NEK2-Mediated EZH2 Stabilization

In normal cellular processes, the stability of EZH2 is tightly controlled. In the context of glioblastoma, particularly in glioma stem cells (GSCs), NEK2 has been shown to be a crucial binding partner and stabilizer of EZH2. The proposed mechanism is as follows:

-

NEK2-EZH2 Complex Formation: NEK2 directly interacts with and forms a protein complex with EZH2.

-

Phosphorylation of EZH2: Within this complex, NEK2, a kinase, phosphorylates EZH2.

-

Protection from Degradation: This phosphorylation event shields EZH2 from ubiquitination, a process that marks proteins for degradation by the proteasome.

-

EZH2 Stabilization and Function: The stabilized EZH2 can then carry out its function as a histone methyltransferase, contributing to the epigenetic landscape that promotes tumor growth and radioresistance.

This compound disrupts this process by directly inhibiting the kinase activity of NEK2. This inhibition prevents the phosphorylation of EZH2, leaving it susceptible to ubiquitination and subsequent proteasomal degradation. The resulting decrease in EZH2 levels leads to a reduction in glioblastoma cell growth and an increased sensitivity to radiation therapy.

Pathway Diagram

Caption: this compound inhibits NEK2, leading to EZH2 destabilization and degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the original research describing the effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Compound | Target Kinase | IC50 (μM) |

| This compound | NEK2 | 0.02 |

Data from Wang et al., J Clin Invest. 2017;127(8):3139-3153. Note: This publication has been retracted.

Table 2: Effect of this compound on Glioblastoma Sphere Cell Growth

| Cell Line | Treatment | IC50 (nM) |

| Glioma Sphere 267 | This compound | ~10 |

| Glioma Sphere 374 | This compound | ~15 |

Data from Wang et al., J Clin Invest. 2017;127(8):3139-3153. Note: This publication has been retracted.

Table 3: In Vivo Efficacy of this compound in a Mouse Intracranial Tumor Model

| Treatment Group (267 Glioma Spheres) | Dose | Median Survival (days) |

| Vehicle (DMSO) | - | 25 |

| This compound | 10 mg/kg/day | 32 |

| This compound | 20 mg/kg/day | 38 |

Data from Wang et al., J Clin Invest. 2017;127(8):3139-3153. Note: This publication has been retracted.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to establish the this compound-NEK2-EZH2 pathway.

In Vitro NEK2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of NEK2.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 μM ATP.

-

Enzyme and Substrate: Add recombinant human NEK2 enzyme and a suitable substrate (e.g., myelin basic protein) to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.

-

Initiation and Incubation: Initiate the kinase reaction by adding [γ-32P]ATP and incubate at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

-

Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with 0.75% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.

Co-immunoprecipitation of NEK2 and EZH2

This experiment is performed to demonstrate the physical interaction between NEK2 and EZH2 within cells.

Protocol:

-

Cell Lysis: Lyse glioblastoma sphere cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-NEK2 antibody (or a control IgG) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-EZH2 antibody to detect the co-precipitated EZH2.

Workflow Diagram: Co-immunoprecipitation

Caption: Workflow for co-immunoprecipitation to detect NEK2-EZH2 interaction.

EZH2 Degradation Assay

This assay is used to assess the effect of this compound on the stability of the EZH2 protein.

Protocol:

-

Cell Treatment: Treat glioblastoma sphere cells with this compound or vehicle (DMSO) for a specified time course (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor) to all treatment groups to prevent new EZH2 synthesis.

-

Cell Lysis: At each time point, harvest the cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blot Analysis: Separate equal amounts of protein from each time point by SDS-PAGE and perform Western blotting using an anti-EZH2 antibody. Use an antibody against a stable housekeeping protein (e.g., β-actin) as a loading control.

-

Densitometry: Quantify the band intensities for EZH2 and the loading control.

-

Data Analysis: Normalize the EZH2 band intensity to the loading control at each time point and plot the relative EZH2 levels over time to determine the protein half-life in the presence and absence of this compound.

Workflow Diagram: EZH2 Degradation Assay

Caption: Workflow for assessing the effect of this compound on EZH2 protein stability.

Conclusion and Future Directions

The this compound-mediated destabilization of EZH2, via the inhibition of NEK2, represents a potentially valuable therapeutic strategy for cancers characterized by EZH2 overexpression, such as glioblastoma. The preclinical data, despite the retraction of the key publication, highlights the therapeutic potential of targeting the NEK2-EZH2 axis. Future research should focus on independently validating these findings and further exploring the intricacies of this signaling pathway. The development of more potent and specific NEK2 inhibitors, with improved pharmacokinetic properties, is a critical next step. Furthermore, investigating the efficacy of NEK2 inhibitors in combination with other therapeutic modalities, such as radiation and chemotherapy, could lead to more effective treatment regimens for aggressive cancers. A thorough understanding of the off-target effects and potential resistance mechanisms will also be crucial for the successful clinical translation of this therapeutic approach.

The Role of CMP3a in the Maintenance of Glioma Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, with a dismal prognosis. A subpopulation of cells within these tumors, known as glioma stem cells (GSCs), are implicated in tumor initiation, therapeutic resistance, and recurrence. Recent research has identified a novel small molecule inhibitor, CMP3a, which shows significant promise in targeting these GSCs. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in the maintenance of GSCs, and detailed experimental protocols for its study.

Introduction: Glioma Stem Cells and the NEK2-EZH2 Axis

Glioma stem cells (GSCs) are a rare population of cells within glioblastomas that possess the ability to self-renew and differentiate, driving tumor growth and resistance to conventional therapies such as radiation and chemotherapy.[1][2] A critical pathway involved in the maintenance of GSCs is the NEK2-EZH2 signaling axis.[3]

-

NEK2 (NIMA-related kinase 2) is a serine/threonine kinase that is highly expressed in GSCs.[2][3] Its expression is correlated with a poor prognosis in glioma patients and is significantly elevated in recurrent tumors.[2][3]

-

EZH2 (Enhancer of zeste homolog 2) is a histone methyltransferase and a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a crucial role in gene silencing and maintaining the undifferentiated state of stem cells. In GSCs, EZH2 is a key factor in maintaining their stemness and promoting radioresistance.[2][3]

The interaction between NEK2 and EZH2 is vital for GSC survival. NEK2 forms a protein complex with EZH2, leading to the phosphorylation of EZH2. This phosphorylation event protects EZH2 from ubiquitination-dependent degradation by the proteasome, thereby stabilizing the protein and maintaining its high levels in GSCs.[2][3]

This compound: A Novel NEK2 Kinase Inhibitor

This compound is a novel, clinically applicable small molecule inhibitor specifically designed to target the kinase activity of NEK2.[1][3] By selectively inhibiting NEK2, this compound disrupts the NEK2-EZH2 complex, leading to the destabilization and subsequent degradation of EZH2.[2][3] This action effectively attenuates glioblastoma growth and enhances its sensitivity to radiation.[1][3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of NEK2 kinase activity. This initiates a cascade of events that ultimately leads to the suppression of GSC maintenance.

References

In-depth Technical Guide on the Initial Studies and Discovery of CMP3a

A Potent NEK2 Inhibitor for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Publication Note: It is critically important to note that the primary research article detailing the initial discovery and preclinical evaluation of CMP3a, "Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2," published in the Journal of Clinical Investigation in 2017, was retracted in 2020.[1] The retraction was requested by the corresponding author due to concerns regarding the integrity of Western blot data presented in several figures.[1] While the retraction raises significant questions about the reliability of the published data, this guide aims to summarize the initial scientific premise, reported findings, and methodologies as they were originally described, providing a historical and technical overview for research and drug development professionals.

Introduction and Rationale for Discovery

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, with a grim prognosis for patients. A subpopulation of cells within these tumors, known as glioma stem cells (GSCs), are thought to be a major driver of tumor initiation, progression, and resistance to conventional therapies like radiation.[2][3] The initial research into this compound was predicated on the identification of novel therapeutic targets within this GSC population.

One such target identified was NIMA-related kinase 2 (NEK2), a serine/threonine kinase that is highly expressed in GSCs and correlates with a poor prognosis in glioma patients.[3] NEK2 was found to play a crucial role in the post-translational regulation of another key protein, the enhancer of zeste homolog 2 (EZH2).[3] EZH2 is a histone methyltransferase that is essential for maintaining the stem-like state of GSCs. The discovery that NEK2 stabilizes EZH2 protein levels presented a compelling therapeutic opportunity: inhibiting NEK2 could lead to the destabilization of EZH2, thereby compromising the viability and radioresistance of GSCs. This compound was developed as a small molecule inhibitor designed to specifically target the kinase activity of NEK2.[3]

The Discovery and Chemical Properties of this compound

This compound was identified through a computer-based drug design approach. The chemical structure of this compound is presented below. The synthesis of this compound was described as achievable from commercially available starting materials.

Table 1: Chemical and Pharmacokinetic Properties of this compound

| Property | Value | Source |

| Chemical Name | Compound 3a | |

| Target | NEK2 Kinase | [3] |

| Half-life (t1/2) | 1.4 hours (in Wistar rats) | |

| Clearance (CL) | 7,304 ml/h/kg (in Wistar rats) | |

| Volume of Distribution (VOD) | 14,872 ml/kg (in Wistar rats) | |

| Area Under the Curve (AUC) | 130 mg/h/kg (in Wistar rats) |

Mechanism of Action: The NEK2-EZH2 Signaling Axis

The central mechanism of action of this compound, as initially reported, is its inhibition of NEK2 kinase activity. In glioma stem cells, NEK2 forms a protein complex with EZH2. This interaction leads to the phosphorylation of EZH2 by NEK2, which in turn protects EZH2 from ubiquitination and subsequent proteasomal degradation. This stabilization of EZH2 is critical for maintaining the self-renewal and radioresistance of GSCs.

By inhibiting the kinase activity of NEK2, this compound disrupts this protective mechanism. Without phosphorylation by NEK2, EZH2 becomes susceptible to ubiquitination and is targeted for degradation by the proteasome. The resulting decrease in EZH2 levels was reported to lead to an attenuation of glioblastoma growth and a reduction in radioresistance.[3]

Caption: The NEK2-EZH2 signaling pathway and the mechanism of action of this compound.

Quantitative Data from Initial Studies

The following tables summarize the quantitative data as presented in the original, now-retracted, publication.

Table 2: In Vitro Efficacy of this compound

| Assay | Cell Line/Condition | Result (IC50) | Source |

| NEK2 Kinase Activity Assay | Cell-free | 82.74 nM | |

| Cell Viability Assay | NEK2-high Glioma Spheres (83, 267, 374, 528) | Correlated with NEK2 expression | |

| Cell Viability Assay | NEK2-low Glioma Spheres (84, 1016, 339, 157) | Less sensitive than NEK2-high | |

| Cell Viability Assay | Normal Human Astrocytes (NHAs) | Markedly resistant |

Table 3: In Vivo Efficacy of this compound in a Glioblastoma Mouse Model

| Parameter | Treatment Group | Result | Source |

| Tumor Growth | This compound (10 or 20 mg/kg/day, i.v.) | Decreased in vivo tumor growth | |

| Overall Survival | This compound (10 or 20 mg/kg/day, i.v.) | Prolonged overall survival |

Experimental Protocols

The following are summaries of the experimental protocols as described in the supplemental methods of the retracted paper.

Glioma Sphere Culture

Patient-derived glioblastoma tumors were dissociated into single cells and cultured in a serum-free medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF). The cells were grown in non-adherent flasks to promote the formation of "glioma spheres," a method intended to enrich for glioma stem cells.

Cell Viability Assay

Glioma sphere cells were dissociated and plated in 96-well plates. The cells were then treated with varying concentrations of this compound for a specified period. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1) to determine the half-maximal inhibitory concentration (IC50).

In Vitro NEK2 Kinase Assay

The direct inhibitory effect of this compound on NEK2 kinase activity was measured using a cell-free in vitro kinase assay. Recombinant NEK2 enzyme was incubated with a substrate and ATP in the presence of varying concentrations of this compound. The level of substrate phosphorylation was then quantified to determine the IC50 of this compound for NEK2.

In Vivo Orthotopic Glioblastoma Mouse Model

Six-week-old female nude mice were used for the in vivo studies. A suspension of 1 x 10^5 glioma sphere cells in 2 µl of phosphate-buffered saline (PBS) was intracranially injected into the brains of the mice. Seven days after the xenotransplantation, the mice were treated with either this compound (10 or 20 mg/kg/day) or a vehicle control via tail vein injection for 10 days. Tumor growth was monitored, and overall survival was recorded.

Caption: A high-level overview of the experimental workflow for the initial studies of this compound.

Conclusion and Future Directions

The initial, albeit now retracted, studies on this compound presented a promising therapeutic strategy for glioblastoma by targeting the NEK2-EZH2 axis in glioma stem cells. The reported in vitro and in vivo data suggested that this compound could effectively inhibit GBM growth and overcome radioresistance.

However, the retraction of the foundational paper necessitates a cautious and critical re-evaluation of these findings. Independent verification of the effects of this compound on NEK2 activity, EZH2 stability, and glioblastoma cell viability is essential. Should the fundamental mechanism of action be validated, further preclinical development, including more extensive pharmacokinetic and toxicology studies, would be warranted. The story of this compound serves as a stark reminder of the importance of scientific rigor and reproducibility in the drug development process. Future research in this area should focus on independently confirming the initial hypotheses and exploring the therapeutic potential of NEK2 inhibition in glioblastoma with robust and validated experimental approaches.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 [jci.org]

Therapeutic Potential of NEK2 Inhibition by CMP3a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Never in Mitosis A-related kinase 2 (NEK2) is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in centrosome separation and spindle formation.[1] Its overexpression is implicated in the pathogenesis of numerous human cancers, including glioblastoma and diffuse large B-cell lymphoma, where it is often associated with poor prognosis and drug resistance.[2][3] CMP3a (also known as NBI-961) is a potent and selective small-molecule inhibitor of NEK2 that has demonstrated significant preclinical anti-tumor activity.[2][4] This technical guide provides an in-depth overview of the therapeutic potential of NEK2 inhibition by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction to NEK2 and its Role in Cancer

NEK2 is a crucial regulator of mitotic events.[1] Its primary function is to control centrosome disjunction, the separation of duplicated centrosomes, which is a prerequisite for the formation of a bipolar mitotic spindle.[5] Dysregulation of NEK2 leads to centrosome amplification, chromosome instability, and aneuploidy, which are hallmarks of cancer.[6]

Beyond its role in mitosis, NEK2 is involved in several oncogenic signaling pathways. It can activate the AKT pathway, contributing to cell survival and proliferation, and has been shown to interact with and stabilize the histone methyltransferase EZH2, a key player in epigenetic gene silencing and cancer progression.[3] Elevated NEK2 expression has been observed in a wide range of malignancies and is often correlated with tumor progression, metastasis, and resistance to chemotherapy.[1][6] These findings establish NEK2 as a promising therapeutic target for cancer treatment.

This compound: A Potent NEK2 Inhibitor

This compound is a small-molecule inhibitor designed to target the kinase activity of NEK2.[4] It has shown high potency and selectivity for NEK2, leading to the disruption of its downstream signaling and induction of anti-tumor effects.[2][3] The following sections provide a detailed analysis of the quantitative effects of this compound and the experimental methods used to determine them.

Quantitative Data on this compound Efficacy

The anti-tumor effects of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| NEK2 | Cell-free kinase-binding | 82.74 | [3] |

Table 2: Cellular Activity of this compound (NBI-961) in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) | Reference |

| SUDHL5 | Diffuse Large B-cell Lymphoma (ABC) | Cell Viability | GI50 | In nanomolar range | [7] |

| RIVA | Diffuse Large B-cell Lymphoma (ABC) | Cell Viability | GI50 | In nanomolar range | [7] |

| VAL | Diffuse Large B-cell Lymphoma (GCB) | Cell Viability | GI50 | In nanomolar range | [7] |

| NEK2-high Glioma Spheres | Glioblastoma | Cell Viability | IC50 | Correlated with NEK2 expression | [3] |

| NEK2-low Glioma Spheres | Glioblastoma | Cell Viability | IC50 | Correlated with NEK2 expression | [3] |

| Normal Human Astrocytes (NHAs) | Normal Brain Tissue | Cell Viability | - | Markedly resistant | [3] |

Key Signaling Pathways Modulated by this compound

NEK2 inhibition by this compound disrupts several critical signaling pathways involved in cancer cell proliferation, survival, and cell cycle control.

NEK2-EZH2 Signaling Axis in Glioblastoma

In glioblastoma, NEK2 directly binds to and stabilizes the EZH2 protein, preventing its proteasomal degradation.[8] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through histone H3 lysine 27 trimethylation (H3K27me3). By stabilizing EZH2, NEK2 promotes the maintenance of glioma stem cells (GSCs). This compound-mediated inhibition of NEK2 leads to the destabilization and subsequent degradation of EZH2, thereby attenuating GSC self-renewal and tumor growth.[4]

NEK2 and Cell Cycle Progression

NEK2 is essential for the G2/M transition of the cell cycle.[5] It phosphorylates key centrosomal proteins to facilitate centrosome separation and bipolar spindle formation. Inhibition of NEK2 by this compound leads to a failure in centrosome separation, resulting in G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

NEK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on NEK2 kinase activity.

Materials:

-

Recombinant NEK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

ATP

-

Substrate (e.g., myelin basic protein)

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µl of this compound dilution or vehicle control (e.g., DMSO).

-

Add 2 µl of recombinant NEK2 enzyme solution.

-

Add 2 µl of a substrate/ATP mix.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., glioblastoma spheres, lymphoma cells)

-

Complete cell culture medium

-

96-well plates

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.

-

After the incubation period, add 10 µl of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µl of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound or vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound or vehicle control for 48-72 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

-

To 100 µl of the cell suspension, add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for cancers characterized by NEK2 overexpression. Its ability to inhibit NEK2 kinase activity, disrupt key oncogenic signaling pathways, and induce cell cycle arrest and apoptosis in cancer cells provides a strong rationale for its continued development. Further preclinical studies are warranted to evaluate its in vivo efficacy, pharmacokinetic properties, and potential for combination therapies with existing anti-cancer drugs. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing NEK2-targeted cancer therapies.

References

- 1. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

The NEK2 Inhibitor CMP3a: An Indirect Modulator of Histone Methylation in Glioblastoma

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical document provides an in-depth analysis of the compound CMP3a and its effects on histone methylation in the context of glioblastoma (GBM). This compound, a selective inhibitor of NIMA-related kinase 2 (NEK2), exerts its influence on the epigenetic landscape not through direct interaction with histone methyltransferases, but by destabilizing the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a critical histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting NEK2, this compound triggers the degradation of EZH2, leading to a subsequent reduction in global H3K27me3 levels. This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines the experimental protocols used in its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Note on Publication Status: The primary source for the data presented in this guide, "Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2" by Wang et al. (2017), was retracted from The Journal of Clinical Investigation. The retraction was due to concerns regarding some of the Western blot data. However, the retraction notice states that "No issues have been raised with regard to any of the other data in the paper." This guide is presented for informational purposes based on the originally published findings.

Introduction

Glioblastoma is a highly aggressive and challenging-to-treat primary brain tumor. A subpopulation of cells within these tumors, known as glioma stem cells (GSCs), are implicated in tumor initiation, therapeutic resistance, and recurrence. The epigenetic regulation of gene expression, particularly through histone methylation, plays a crucial role in maintaining the tumorigenic potential of GSCs. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is frequently overexpressed in GBM and is associated with a poor prognosis. EZH2-mediated H3K27 trimethylation leads to the silencing of tumor suppressor genes, thereby promoting cancer progression.

This compound has been identified as a potent and selective small molecule inhibitor of NEK2, a kinase that is also highly expressed in GSCs. The anti-cancer activity of this compound in glioblastoma is attributed to its ability to disrupt the NEK2-EZH2 protein complex, leading to the destabilization and subsequent degradation of EZH2. This, in turn, reduces H3K27me3 levels, reactivating the expression of silenced tumor suppressor genes and impairing GSC self-renewal and radioresistance.

Quantitative Data

The following tables summarize the key quantitative findings regarding the activity of this compound in glioblastoma models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines/System | Reference |

| NEK2 Kinase Activity IC50 | 82.74 nM | Cell-free in vitro kinase-binding assay | [1] |

| Cell Viability | |||

| NEK2-high Glioma Spheres (83, 267, 374, 528) | Dose-dependent decrease in viability | Patient-derived glioma spheres | [1] |

| NEK2-low Glioma Spheres (84, 1016, 339, 157) | Less sensitive compared to NEK2-high spheres | Patient-derived glioma spheres | [1] |

| Normal Human Astrocytes (NHAs) | Markedly resistant to this compound | Primary cells | [1] |

Table 2: Effect of this compound on EZH2 and H3K27me3 Levels

| Treatment | Effect | Cell Lines | Reference |

| This compound | Dose-dependent reduction in EZH2 protein levels | Glioma spheres | [1] |

| This compound | Dose-dependent reduction in H3K27me3 levels | Glioma spheres | [1] |

Signaling Pathways and Experimental Workflows

The NEK2-EZH2 Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound indirectly affects histone methylation. In glioma stem cells, NEK2 binds to and phosphorylates EZH2, protecting it from ubiquitination and subsequent proteasomal degradation. The stable EZH2 then catalyzes the trimethylation of H3K27, leading to transcriptional repression and promoting tumorigenesis. This compound, by inhibiting NEK2 kinase activity, disrupts this protective mechanism, leading to EZH2 degradation and a decrease in H3K27me3.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

The following diagram outlines the typical workflow for evaluating the effect of this compound on the viability of glioblastoma cells using an MTT assay.

Experimental Protocols

In Vitro NEK2 Kinase Assay

This protocol is a generalized procedure for determining the in vitro kinase activity of NEK2 and the inhibitory effect of this compound.

Materials:

-

Recombinant human NEK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mg/mL BSA)

-

ATP (at a concentration near the Km for NEK2)

-

Substrate peptide (e.g., a generic serine/threonine kinase substrate)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the NEK2 enzyme, the substrate peptide, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the measurement of cell viability in glioblastoma cell lines treated with this compound.

Materials:

-

Glioblastoma cell lines (e.g., patient-derived glioma spheres)

-

Cell culture medium (e.g., DMEM/F12 supplemented with growth factors)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed glioma sphere cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to attach and resume growth for 24 hours.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for EZH2 and H3K27me3

This protocol details the procedure for detecting changes in EZH2 and H3K27me3 protein levels in glioblastoma cells following treatment with this compound.

Materials:

-

Glioblastoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-EZH2

-

Rabbit anti-H3K27me3

-

Mouse or rabbit anti-Histone H3 (as a loading control)

-

Mouse anti-β-actin (as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat glioblastoma cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (Histone H3 or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

This compound represents a promising therapeutic agent for glioblastoma by targeting the NEK2 kinase. Its mechanism of action, which involves the indirect modulation of histone methylation through the destabilization of EZH2, highlights the intricate interplay between signaling pathways and epigenetic regulation in cancer. The data presented in this guide demonstrate the potential of this compound to reduce the levels of the repressive H3K27me3 mark and inhibit the viability of glioblastoma cells. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of targeting the NEK2-EZH2 axis in glioblastoma and other cancers. Further research is warranted to validate these findings and explore the full clinical potential of this compound.

References

exploring the downstream targets of CMP3a

An initial search for the compound "CMP3a" did not yield specific results, suggesting it may be a novel, proprietary, or less publicly documented agent. To provide a comprehensive technical guide on its downstream targets, further details are required.

For a thorough investigation, please provide additional information, such as:

-

Full chemical name or alternative nomenclature: This will enable a more precise search of chemical and biological databases.

-

Known protein or cellular target(s): If the direct binding partner of this compound is known, this will significantly narrow the search for downstream effectors.

-

Biological context or disease model: Understanding the system in which this compound is being studied (e.g., oncology, neuroscience, immunology) will help to identify relevant signaling pathways and potential targets.

-

Any preliminary data or associated publications: Even unpublished findings can provide crucial keywords and context for a more fruitful search.

Once more specific information is available, a detailed guide can be developed, including data tables, experimental protocols, and pathway diagrams as requested.

Methodological & Application

Application Notes and Protocols for CMP3a in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of CMP3a, a selective inhibitor of NIMA-related kinase 2 (NEK2), in preclinical in vivo mouse models of glioblastoma. This document outlines the recommended dosage, administration routes, and detailed experimental protocols based on available literature. Additionally, it includes a summary of the underlying NEK2 signaling pathway targeted by this compound. The provided information is intended to facilitate the design and execution of robust in vivo studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor of NEK2, a serine/threonine kinase overexpressed in various malignancies, including glioblastoma.[1][2] NEK2 plays a crucial role in cell cycle progression, centrosome separation, and the stabilization of the histone methyltransferase EZH2.[1][2][3] By inhibiting NEK2, this compound disrupts these processes, leading to attenuated tumor growth and increased sensitivity to radiotherapy in glioblastoma models.[1][2] These notes provide detailed protocols for the preparation and administration of this compound in mouse xenograft models.

Data Presentation

The following table summarizes the quantitative data for this compound administration in in vivo mouse models based on published studies.

| Parameter | Details | Reference |

| Drug | This compound (NEK2 Kinase Inhibitor) | [1] |

| Mouse Model | Glioblastoma stem cell-derived intracranial tumor xenografts | [1] |

| Dosage | 10 or 20 mg/kg/day | [1] |

| Administration Route | Intravenous (tail vein injection) | [1] |

| Treatment Frequency | Daily | [1] |

| Treatment Duration | 10 consecutive days | [1] |

| Reported Outcome | Decreased in vivo tumor growth and prolonged overall survival. Synergistic effect with radiation therapy. | [1][2] |

Signaling Pathway

This compound exerts its anti-tumor effects by targeting the NEK2 signaling pathway. In glioblastoma, NEK2 forms a protein complex with EZH2, a histone methyltransferase. This interaction leads to the phosphorylation of EZH2, which protects it from ubiquitination-dependent degradation. The stabilized EZH2 can then carry out its function of methylating histone H3 on lysine 27 (H3K27me3), leading to epigenetic silencing of tumor suppressor genes and promoting glioblastoma stem cell maintenance and radioresistance. This compound, by inhibiting the kinase activity of NEK2, prevents the phosphorylation and subsequent stabilization of EZH2, leading to its degradation and a reduction in H3K27me3 levels.

Caption: NEK2-EZH2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound for Intravenous Administration

Note: The precise formulation for this compound used in the primary literature is not publicly available. The following is a general protocol for preparing a hydrophobic compound for intravenous injection in mice. It is critical to perform small-scale formulation and solubility tests to determine the optimal vehicle for this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

PEG300 (Polyethylene glycol 300), sterile, injectable grade

-

Tween 80 or Kolliphor® EL (Cremophor® EL), sterile, injectable grade

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile, pyrogen-free vials and syringes

Protocol:

-

Solubilization:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. For example, create a 100 mg/mL stock. Vortex or sonicate briefly to ensure complete dissolution.

-

-

Vehicle Preparation:

-

A common vehicle for intravenous injection of hydrophobic compounds is a mixture of a solubilizing agent, a surfactant, and an aqueous carrier. A typical starting formulation could be 10% DMSO, 40% PEG300, and 50% sterile saline. Another option is a formulation containing a surfactant like Tween 80 or Kolliphor® EL. For example, 5-10% DMSO, 5-10% Kolliphor® EL, and 80-90% sterile saline.

-

It is imperative to test the solubility and stability of this compound in the chosen vehicle and observe for any precipitation.

-

-

Final Formulation:

-

Slowly add the this compound stock solution to the prepared vehicle while vortexing to avoid precipitation.

-

Adjust the final concentration to achieve the desired dose in a suitable injection volume for mice (typically 100-200 µL). For a 20 g mouse receiving a 10 mg/kg dose, the total dose is 0.2 mg. If the final injection volume is 100 µL, the final concentration of the formulation should be 2 mg/mL.

-

Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

-

-

Quality Control:

-

Visually inspect the final formulation for any particulates or precipitation.

-

If possible, confirm the concentration of this compound in the final formulation using an appropriate analytical method (e.g., HPLC).

-

In Vivo Administration of this compound in a Glioblastoma Mouse Model

Materials:

-

Glioblastoma tumor-bearing mice (e.g., nude or SCID mice with intracranial xenografts)

-

Prepared this compound formulation

-

Mouse restrainer

-

Heat lamp or warming pad (optional, but recommended)

-

27-30 gauge needles and 1 mL syringes

-

70% ethanol

-

Sterile gauze

Protocol:

-

Animal Preparation:

-

Gently restrain the mouse using a suitable restrainer, ensuring the tail is accessible.

-

To aid in vasodilation and improve the visibility of the tail veins, warm the tail using a heat lamp or by placing the mouse on a warming pad for a few minutes. Be careful not to overheat the animal.

-

-

Tail Vein Injection:

-

Wipe the tail with 70% ethanol to clean the injection site.

-

Identify one of the lateral tail veins.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

-

Successful entry into the vein is often indicated by a lack of resistance and sometimes a small flash of blood in the needle hub.

-

Slowly and steadily inject the this compound formulation (e.g., 100 µL over 30-60 seconds).

-

If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.

-

-

Post-Injection:

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

-

Treatment Schedule:

-

Repeat the administration daily for the duration of the study (e.g., 10 days).

-

Monitor the mice daily for changes in body weight, behavior, and any signs of toxicity.

-

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study evaluating this compound in a mouse model of glioblastoma.

Caption: A typical experimental workflow for in vivo this compound studies.

References

- 1. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NEK2 enhances malignancies of glioblastoma via NIK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Treating Glioblastoma Cell Lines with CMP3a

For Research Use Only. Not for use in diagnostic procedures.

Disclaimer: The primary research article detailing the effects of CMP3a on glioblastoma, "Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2," published in The Journal of Clinical Investigation, has been retracted.[1] The following information is based on the published, albeit retracted, findings and should be interpreted with caution. Independent verification of these protocols and findings is strongly recommended.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a very poor prognosis despite multimodal therapy including surgery, radiation, and chemotherapy.[1][2] A subpopulation of cells within these tumors, known as glioma stem cells (GSCs), are thought to be responsible for tumor initiation, therapeutic resistance, and recurrence.[1]

Recent research has identified the NEK2/EZH2 signaling axis as a critical pathway for the maintenance of GSCs.[1][3][4] NEK2 (NIMA-related kinase 2) is a kinase that forms a protein complex with EZH2 (enhancer of zeste homolog 2), phosphorylating and thereby protecting EZH2 from proteasome-dependent degradation.[1][3][4] EZH2 is a histone methyltransferase that plays a key role in gene silencing and is implicated in cancer progression.[1] Elevated expression of both NEK2 and EZH2 is associated with poor prognosis in glioblastoma patients.[1][3][4]

This compound is a novel, selective small-molecule inhibitor of NEK2 kinase activity.[3][5] It was designed to disrupt the NEK2-EZH2 interaction, leading to the destabilization of EZH2 and subsequent attenuation of glioblastoma growth.[1][4][6] These application notes provide protocols for treating glioblastoma cell lines with this compound to study its effects on cell viability, proliferation, and the NEK2/EZH2 signaling pathway.

Signaling Pathway

Caption: NEK2/EZH2 signaling pathway in glioma stem cells.

Experimental Workflow

Caption: General workflow for in vitro experiments with this compound.

Quantitative Data Summary

The following tables summarize the expected outcomes based on the retracted publication.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Percent Inhibition at 1 µM |

| NEK2 | > 95% |

| Kinase A | < 65% |

| Kinase B | < 65% |

| Other (94 kinases) | < 35% |

| This compound demonstrates high selectivity for NEK2 over a panel of 97 different kinases.[3][5] |

Table 2: Effect of this compound on Glioblastoma Cell Viability

| Cell Line | Treatment | IC50 (µM) | Notes |

| Glioma Sphere Cells | This compound | Low µM range | High sensitivity observed. |

| Normal Human Astrocytes | This compound | High µM range | Markedly resistant to this compound.[3][5] |

Table 3: Synergistic Effect of this compound with Radiation

| Treatment Group | Cell Growth Attenuation |

| Control | Baseline |

| Radiation Alone | Moderate |

| This compound Alone | Significant |

| This compound + Radiation | Synergistic |

| The combination of this compound and radiation results in a greater reduction in cell growth than either treatment alone.[3][4][5] |

Experimental Protocols

Protocol 1: Glioblastoma Cell Culture

This protocol describes the standard culture of established glioblastoma cell lines and patient-derived glioma sphere cells.

Materials:

-

Glioblastoma cell lines (e.g., U87, U251) or patient-derived glioma spheres.

-

DMEM (for adherent lines) or Neurobasal medium (for spheres)

-

Fetal Bovine Serum (FBS) (for adherent lines)

-

B27 supplement, EGF, bFGF (for spheres)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

6-well or 12-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

For adherent cell lines like U87, culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For glioma spheres, culture in Neurobasal medium supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

-

Passage adherent cells when they reach 80-90% confluency using Trypsin-EDTA.[8]

-

Dissociate and re-plate glioma spheres every 5-7 days.

-

Regularly check for mycoplasma contamination.

Protocol 2: Cell Viability Assay